molecular formula C6H5BrN2O3 B1279910 6-Bromo-2-methoxy-3-nitropyridine CAS No. 58819-77-5

6-Bromo-2-methoxy-3-nitropyridine

Cat. No. B1279910
CAS RN: 58819-77-5
M. Wt: 233.02 g/mol
InChI Key: OMOZIEOLBBCAFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by the presence of substituents on the pyridine ring, which can significantly influence the reactivity and properties of the molecule. For example, the presence of a methoxy group can impact the electronic distribution within the molecule and affect its reactivity during further chemical transformations .

Chemical Reactions Analysis

The reactivity of pyridine derivatives in chemical reactions is highly dependent on the substituents present on the ring. The directive influence of the N-oxide group during nitration of pyridine N-oxide derivatives has been observed, where the nitration of 3-bromo-5-methoxypyridine-N-oxide yields the 6-nitro derivative as the sole reaction product . This indicates that certain functional groups can direct the site of electrophilic substitution on the pyridine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives like 6-Bromo-2-methoxy-3-nitropyridine are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the compound's boiling point, solubility, stability, and reactivity. For example, the introduction of a nitro group can increase the acidity of the pyridine ring, while a methoxy group can increase the electron density on the ring, potentially affecting the compound's reactivity in nucleophilic substitution reactions .

Scientific Research Applications

Nitration and Substitution Reactions

  • The unique reactivity of 6-Bromo-2-methoxy-3-nitropyridine and its derivatives is illustrated in their nitration processes. For instance, the nitration of 3-bromo-5-methoxypyridine-N-oxide leads to the formation of a 6-nitro derivative as the sole product, highlighting the directive influence of the N-oxide group (Hertog, Ammers, & Schukking, 2010).

Synthesis of Analogous Compounds

  • The synthesis of compounds like 2-Amino-3-nitropyridine-6-methoxy demonstrates the versatile application of 6-Bromo-2-methoxy-3-nitropyridine in chemical syntheses. This process involves multiple steps like substitution, nitration, and oxidation, yielding compounds with significant purities and yields (Fan Kai-qi, 2009).

Solvent Influence in Reactivity

  • The solvent's polarity significantly impacts the reactivity of nitropyridines, including 6-Bromo-2-methoxy-3-nitropyridine. Higher solvent polarity accelerates substitution processes, particularly affecting substituents in the para or ortho position relative to the nitro group (Hertog & Jouwersma, 1953).

Vibrational Spectroscopic Analysis

  • The vibrational spectroscopic study of molecules like 2-amino-6-methoxy-3-nitropyridine, which is structurally related to 6-Bromo-2-methoxy-3-nitropyridine, sheds light on their electronic and structural properties. Such studies are crucial for understanding the molecular interactions and potential applications in pharmaceuticals (Premkumar et al., 2015).

Development of Novel Optical Materials

  • The high non-linear optical activity of certain nitropyridine derivatives, as indicated in theoretical studies, suggests potential applications in designing new optical materials. This is particularly relevant for compounds structurally related to 6-Bromo-2-methoxy-3-nitropyridine, indicating its potential in materials science applications (Premkumar et al., 2015).

Computational and Structural Investigations

  • Computational calculations and molecular docking studies on derivatives of nitropyridines, including those structurally similar to 6-Bromo-2-methoxy-3-nitropyridine, have been conducted. These studies focus on molecular structure, energy, and reactivity, providing insights into their potential biomedical applications and interactions with biological targets (Arulaabaranam et al., 2021).

Safety And Hazards

“6-Bromo-2-methoxy-3-nitropyridine” is classified as dangerous. The hazard statements include H301-H311-H331, which indicate toxicity if swallowed, in contact with skin, or if inhaled . The precautionary statements include P261-P264-P270-P271-P280-P302+P352-P304+P340-P310-P330-P361-P403+P233-P405-P501, which provide guidance on how to handle the compound safely .

properties

IUPAC Name

6-bromo-2-methoxy-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c1-12-6-4(9(10)11)2-3-5(7)8-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOZIEOLBBCAFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80483296
Record name 6-Bromo-2-methoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80483296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-methoxy-3-nitropyridine

CAS RN

58819-77-5
Record name 6-Bromo-2-methoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80483296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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